2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with formaldehyde and phenols under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazines .
Scientific Research Applications
2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of advanced materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of 2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
- 3,4-dihydro-2H-1,4-benzoxazine
- 2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness
2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C11H15NO/c1-3-9-7-12-10-6-4-5-8(2)11(10)13-9/h4-6,9,12H,3,7H2,1-2H3 |
InChI Key |
UEVWVOAIIVCNAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNC2=CC=CC(=C2O1)C |
Origin of Product |
United States |
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